
3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone is a chemical compound with potential therapeutic applications. It is a quinazolinone derivative that has been studied for its potential as an anticancer agent. This compound has been synthesized using various methods, and its mechanism of action has been investigated in several studies.
Wirkmechanismus
The exact mechanism of action of 3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potential as an anticancer and anti-inflammatory agent. It has been shown to have cytotoxic effects on various cancer cell lines and reduce inflammation in animal models. However, one limitation is that more studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various cancers and inflammatory diseases. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, more research is needed to optimize the synthesis method and improve the purity of the compound. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Synthesemethoden
Several methods have been reported for the synthesis of 3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone. One of the most common methods involves the reaction of 3-bromo-4-methylaniline with anthranilic acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as acetic acid under reflux conditions. The product is then purified using column chromatography to obtain pure 3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone has been studied for its potential as an anticancer agent. Several studies have reported its cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
3-(3-bromo-4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-7-11(8-13(10)16)18-9-17-14-5-3-2-4-12(14)15(18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVUOTNHPCDCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NC3=CC=CC=C3C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6911969 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

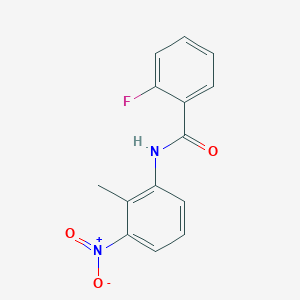
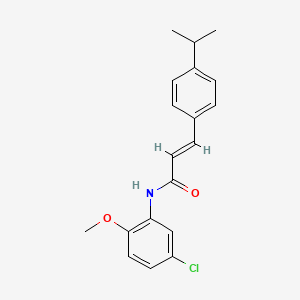



![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
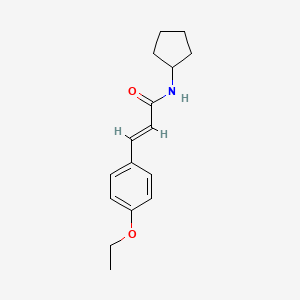
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
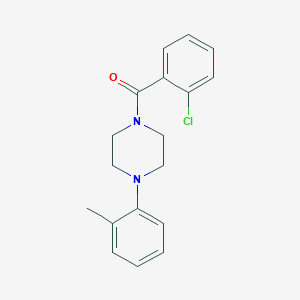
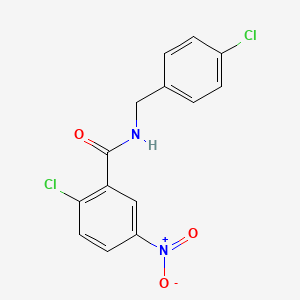

![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)